2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde
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Description
Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde: is a valuable intermediate in the synthesis of various bioactive molecules. Its morpholine ring can act as a pharmacophore, interacting with biological targets to modulate their activity. The trifluoromethyl group, being highly electronegative, can enhance the binding affinity of the molecules to their targets due to its lipophilic nature .
Agriculture: Development of Agrochemicals
In agriculture, this compound can be used to develop new agrochemicals, such as pesticides or herbicides. The trifluoromethyl group in particular is known for its ability to resist degradation in the environment, making it a useful addition to compounds that need to remain active for extended periods .
Material Science: Synthesis of Advanced Polymers
The benzaldehyde group of 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde can be utilized in material science for the synthesis of advanced polymers. It can undergo various chemical reactions to form polymer chains with specific properties, such as increased thermal stability or chemical resistance .
Environmental Science: Analytical Reagent
This compound can serve as an analytical reagent in environmental science. It can be used in the detection and quantification of various environmental pollutants, leveraging its specific reactivity towards certain chemical groups present in contaminants .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde can be used in enzyme inhibition studies. The morpholine moiety can mimic the structure of natural substrates or inhibitors, allowing researchers to study the interaction between enzymes and potential pharmaceuticals .
Pharmacology: Drug Discovery
Finally, in pharmacology, this compound’s structural features make it a candidate for drug discovery programs. It can be incorporated into larger drug-like molecules and screened for therapeutic activity against a variety of diseases .
properties
IUPAC Name |
2-morpholin-4-yl-5-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-1-2-11(9(7-10)8-17)16-3-5-18-6-4-16/h1-2,7-8H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQGXZKPOSSQDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594634 |
Source
|
Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde | |
CAS RN |
886851-50-9 |
Source
|
Record name | 2-(4-Morpholinyl)-5-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886851-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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